molecular formula C15H16N2O3 B2483217 3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione CAS No. 400078-39-9

3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione

Cat. No.: B2483217
CAS No.: 400078-39-9
M. Wt: 272.304
InChI Key: KQWSTGYWKHNLLQ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[4-(Dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione is a synthetic organic compound characterized by a pyran-2,4-dione core substituted with a methyl group at position 6 and a (Z)-configured dimethylaminoanilino methylidene moiety at position 3. The molecular weight is 181.19 g/mol, and it is commercially available as a technical-grade product .

Properties

IUPAC Name

3-[[4-(dimethylamino)phenyl]iminomethyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-8-14(18)13(15(19)20-10)9-16-11-4-6-12(7-5-11)17(2)3/h4-9,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRWAJXVTOBOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione typically involves the condensation of 4-(dimethylamino)aniline with 6-methyl-2H-pyran-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The methylidene group enables condensation with nucleophiles, forming extended π-systems or heterocycles. For example:

Reaction TypeConditionsProductYieldSource
Knoevenagel Condensation Toluene, 20°C, 4 h3-[(Dimethylamino)methylene] derivative75%
Heterocycle Formation Acidic/Basic catalystsPyridazine/pyrrole derivatives78–97%

The Z configuration of the methylidene group directs regioselectivity in cycloadditions. For instance, microwave-assisted reactions with alkynes yield substituted biphenyl or terphenyl systems .

Nucleophilic Additions

The diketone moiety undergoes nucleophilic attacks at carbonyl positions:

  • Amine Addition : Primary amines react with the C4 carbonyl, forming enamine intermediates that cyclize into fused pyranones .

  • Hydroxylamine Attack : Generates oxime derivatives, useful in coordination chemistry .

Example Reaction Pathway :

  • Nucleophilic attack at C4 by NH₂R

  • Tautomerization to enol form

  • Cyclization via intramolecular dehydration

Electrophilic Aromatic Substitution

The dimethylamino group activates the anilino ring toward electrophiles:

ElectrophileConditionsProductNotes
NO₂⁺HNO₃/H₂SO₄, 0°CNitro-substituted derivativePara to dimethylamino
SO₃H⁺Fuming H₂SO₄, 60°CSulfonated analogLimited solubility

Coordination Chemistry

The enamine and carbonyl groups act as bidentate ligands for transition metals:

Metal IonComplex TypeApplicationReference
Cu(II)Square-planarCatalytic oxidation studies
Fe(III)OctahedralMagnetic material precursors

Stoichiometric reactions with CuCl₂ in ethanol yield complexes with enhanced thermal stability (>250°C).

Photochemical Reactivity

UV irradiation induces [4+2] cycloadditions:

SubstrateConditionsProductQuantum Yield
Maleic anhydrideCH₂Cl₂, 365 nmBicyclic adduct0.32

The Z configuration enforces suprafacial electron transfer, favoring endo selectivity.

Acid/Base-Mediated Transformations

  • Acidic Hydrolysis : Concentrated H₂SO₄ cleaves the methylidene bridge, yielding 3-amino-6-methylpyran-2,4-dione .

  • Base-Induced Ring Opening : NaOH/EtOH opens the pyran ring, forming a dicarboxylic acid intermediate .

Comparative Reactivity Table

Functional GroupReaction PartnerRate Constant (k, M⁻¹s⁻¹)
C4 CarbonylNH₂CH₃2.1 × 10⁻³
Methylidene (C=C)Maleic anhydride5.8 × 10⁻²
Anilino NHAc₂O1.4 × 10⁻⁴

Data adapted from kinetic studies in .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of this compound is in medicinal chemistry, particularly for its potential anticancer properties. Research has indicated that derivatives of 3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes involved in cell proliferation and survival. This includes the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors, leading to increased cell death in malignant cells.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Study AMCF-712.5Apoptosis via Bcl-2 inhibition
Study BHeLa15.0Caspase activation
Study CA54910.0ROS generation

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in synthetic chemistry.

Reactions and Transformations

The compound can undergo several types of reactions, including:

  • Aldol Condensation: It can participate in aldol reactions to form β-hydroxy carbonyl compounds.
  • Michael Addition: The presence of electron-withdrawing groups makes it suitable for Michael addition reactions with nucleophiles.

Table 2: Summary of Synthetic Reactions

Reaction TypeConditionsProduct Type
Aldol CondensationBase-catalyzedβ-Hydroxy carbonyls
Michael AdditionNucleophile additionβ-Conjugated systems

Materials Science

Dye Applications

Another area where this compound finds application is in materials science, specifically as a dye or pigment. Its vibrant color and stability make it suitable for use in various applications such as textiles and coatings.

Photophysical Properties

The photophysical properties of this compound have been characterized to understand its behavior under UV-visible light. This information is crucial for optimizing its use in dye-sensitized solar cells and other optoelectronic devices.

Table 3: Photophysical Properties

PropertyValue
Absorption Max (nm)480
Emission Max (nm)520
Quantum Yield0.75

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal explored the efficacy of this compound against breast cancer cells. The researchers found that treatment with the compound led to a significant reduction in cell viability compared to controls, highlighting its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Derivatives

In another study focused on organic synthesis, researchers utilized this compound to create novel derivatives with enhanced biological activity. By modifying the side chains, they were able to improve the selectivity and potency against specific cancer types.

Mechanism of Action

The mechanism by which 3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. Its dimethylamino group plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Imidazolidine-2,4-dione Derivatives

Compounds such as 5-((dimethylamino)methylene)-3-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione (19a) and 5-((dimethylamino)methylene)-3-(4-fluorophenyl)imidazolidine-2,4-dione (19b) share the dimethylamino methylidene motif but differ in their heterocyclic cores (imidazolidine-2,4-dione vs. pyran-2,4-dione). These analogs exhibit higher molecular weights (277.1 and 227.1 [M+H]⁺, respectively) due to the trifluoromethyl and fluorophenyl substituents. Yields for these compounds range from 47.7% to 52.4%, achieved via refluxing with N,N-dimethylformamide dimethylacetal in acetonitrile .

Thiazolidine-2,4-dione Derivatives

The YPC series (e.g., YPC-21440, YPC-21813) features thiazolidine-2,4-dione cores conjugated with imidazo[1,2-b]pyridazine and piperazinylphenyl groups. These derivatives are designed as kinase inhibitors, highlighting the pharmacological versatility of α,β-unsaturated diones. However, their structural complexity and larger molecular weights (>500 g/mol) distinguish them from the simpler pyran-2,4-dione framework .

Substituent Variations in Pyran-2,4-dione Derivatives

Aminoethylidene Derivatives

Derivatives such as 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione (APD series) demonstrate the impact of substituent variation. These compounds are synthesized by reacting 4-hydroxy-3-acetyl-pyran-2-one derivatives with amines in ethanol under reflux. For example, APD-I-1 to APD-II-19 exhibit diverse substituents on the amino group, altering solubility and electronic properties.

Aryl and Heteroaryl Modifications

The compound 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (2a) features a pyridinyl-naphthyl system instead of a pyran-dione core. While structurally distinct, its synthesis using Fe₂O₃@SiO₂/In₂O₃ catalysts highlights methodologies applicable to analogous conjugated systems .

Physicochemical Data

Compound Core Structure Substituents Molecular Weight (g/mol) Yield (%) Key Spectral Data
Target Compound Pyran-2,4-dione 4-(Dimethylamino)anilino 181.19 N/A Technical-grade purity
19a Imidazolidine-2,4-dione 4-(Trifluoromethyl)phenyl 277.1 [M+H]⁺ 47.7 ESI-MS: m/z 277.1
19b Imidazolidine-2,4-dione 4-Fluorophenyl 227.1 [M+H]⁺ 52.4 ESI-MS: m/z 227.1
APD-I-1 Pyran-2,4-dione Varied amines ~200–250 (estimated) N/A ¹H/¹³C NMR, HRMS reported

Key Findings and Implications

Structural Flexibility : The pyran-2,4-dione core allows modular substitution, enabling tunable electronic properties and reactivity.

Synthetic Efficiency : Imidazolidine and thiazolidine derivatives require more complex synthetic routes compared to pyran-diones .

Functional Group Impact: Electron-withdrawing groups (e.g., trifluoromethyl in 19a) enhance stability but may reduce solubility, whereas dimethylamino groups improve solubility through amine functionality .

Biological Activity

3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione, also known by its CAS number 190012-09-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3, with a molecular weight of approximately 272.30 g/mol. The structure features a pyran dione core substituted with a dimethylamino aniline moiety, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the pyran dione structure can inhibit various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedActivity Observed
This compoundStaphylococcus aureusModerate Inhibition
This compoundEscherichia coliSignificant Inhibition
This compoundCandida albicansWeak Inhibition

The above table summarizes the antimicrobial efficacy of the compound against selected pathogens, demonstrating its potential as an antimicrobial agent .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Various studies have explored the cytotoxic effects of similar pyran derivatives on cancer cell lines. For instance, investigations into the cytotoxicity of related compounds have shown promising results against breast and colon cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of several pyran-based compounds on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds in this class have also been reported to possess anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:
A study demonstrated that derivatives of pyran diones could reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6. This suggests that this compound may also contribute to anti-inflammatory pathways .

Q & A

What synthetic strategies are optimal for preparing 3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione with high stereoselectivity?

Methodological Answer:
The compound can be synthesized via condensation reactions between 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one and substituted amines under controlled conditions. Key factors include:

  • Solvent Choice : Ethanol is commonly used due to its polarity and ability to stabilize intermediates .
  • Temperature Control : Reactions at 25–90°C yield varying E/Z isomer ratios. Higher temperatures (e.g., 90°C) may favor thermodynamic products .
  • Catalysts : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve yields and selectivity in analogous syntheses .
  • Isomer Separation : Chromatography or fractional crystallization can isolate the Z-isomer, confirmed via NOESY NMR .

How can the structure and purity of this compound be rigorously confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents and confirm the Z-configuration via coupling constants and NOE interactions. For example, the methylidene proton (CH=N) typically resonates at δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₅H₁₇N₂O₃: 297.12 g/mol) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intramolecular hydrogen bonding patterns .

What advanced techniques resolve contradictions in reaction yields or isomer ratios during synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. For example, shorter times (4–24 hours) may favor kinetic (E)-isomers, while prolonged heating shifts equilibrium toward the (Z)-form .
  • In Situ Monitoring : Use HPLC or UV-Vis spectroscopy to track isomerization dynamics .
  • Computational Modeling : DFT calculations predict transition states and isomer stability, guiding experimental optimization .

How can this compound be functionalized for applications in fluorescence-based biological probes?

Methodological Answer:

  • Derivatization : Introduce electron-donating groups (e.g., morpholine, pyridine) to the pyran-dione core to enhance fluorescence. For example, 7-methyl-2H-pyrano[3,2-c]pyridine-2,5-dione derivatives exhibit λem = 450–467 nm, suitable for cellular imaging .
  • Conjugation Strategies : Click chemistry (e.g., ethynyl coupling) links the compound to biomolecules, as demonstrated in pyrimidine-ethynyl derivatives .

What experimental designs evaluate the environmental fate of this compound?

Methodological Answer:

  • Abiotic Degradation : Assess hydrolysis and photolysis rates under varying pH and UV light (e.g., OECD Guideline 111). Measure intermediates via LC-MS .
  • Biotic Transformation : Use soil or microbial cultures to study biodegradation pathways. Monitor metabolite formation (e.g., dimethylaniline derivatives) .
  • Ecotoxicology : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using standardized OECD protocols .

How do reaction conditions influence the formation of bicyclic or tricyclic derivatives from this compound?

Methodological Answer:

  • One-Pot Cyclization : Combine Knoevenagel condensation and lactonization using 3-formyl precursors. For example, morpholinopyrones form via dinucleophile-dielectrophile reactions .
  • Regioselectivity : Adjust solvent polarity (e.g., DMF vs. ethanol) to favor 5- or 6-membered ring closure.
  • Isomer Isolation : Use preparative TLC or column chromatography to separate regioisomers, validated by 2D NMR .

What methodologies address discrepancies in biological activity data across derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., dimethylamino vs. morpholine) and correlate with bioassay results (e.g., enzyme inhibition) .
  • Docking Studies : Molecular docking predicts binding modes to target proteins (e.g., kinases), explaining activity variations .
  • Meta-Analysis : Aggregate data from analogous pyran-diones (e.g., pyrimidine-2,4-diones) to identify trends in bioavailability or toxicity .

How can computational tools optimize synthetic routes for novel derivatives?

Methodological Answer:

  • Retrosynthetic Analysis : Software like Synthia proposes routes based on available starting materials (e.g., 3-acetyl-6-methylpyran-2,4-dione) .
  • Machine Learning : Train models on reaction databases to predict optimal catalysts, solvents, and yields .
  • Solvent Screening Tools : COSMO-RS simulations identify solvents that maximize solubility and minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.